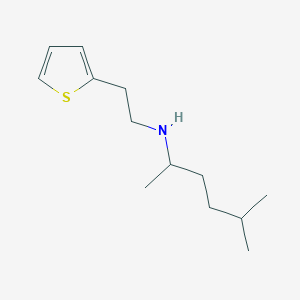
5-Methyl-N-(2-(thiophen-2-yl)ethyl)hexan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-N-(2-(thiophen-2-yl)ethyl)hexan-2-amine is a chemical compound with the molecular formula C13H23NS and a molecular weight of 225.39 g/mol . This compound is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, attached to an ethylamine chain. The compound is used primarily for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-N-(2-(thiophen-2-yl)ethyl)hexan-2-amine typically involves the reaction of 2-thiopheneethylamine with 5-methylhexan-2-one under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Methyl-N-(2-(thiophen-2-yl)ethyl)hexan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrothiophene derivatives.
Substitution: Various alkylated or acylated amine derivatives.
Scientific Research Applications
5-Methyl-N-(2-(thiophen-2-yl)ethyl)hexan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2-Thiopheneethylamine: A simpler analog with similar structural features.
5-Methylhexan-2-amine: Lacks the thiophene ring but shares the hexan-2-amine backbone.
Thiophene derivatives: Compounds containing the thiophene ring but with different substituents.
Uniqueness
5-Methyl-N-(2-(thiophen-2-yl)ethyl)hexan-2-amine is unique due to the combination of the thiophene ring and the hexan-2-amine backbone, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H23NS |
|---|---|
Molecular Weight |
225.40 g/mol |
IUPAC Name |
5-methyl-N-(2-thiophen-2-ylethyl)hexan-2-amine |
InChI |
InChI=1S/C13H23NS/c1-11(2)6-7-12(3)14-9-8-13-5-4-10-15-13/h4-5,10-12,14H,6-9H2,1-3H3 |
InChI Key |
ZSPRFCTYYSKPIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)NCCC1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


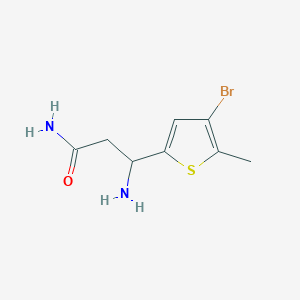
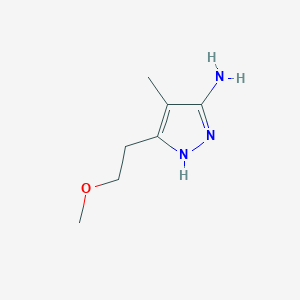

amine](/img/structure/B13313959.png)

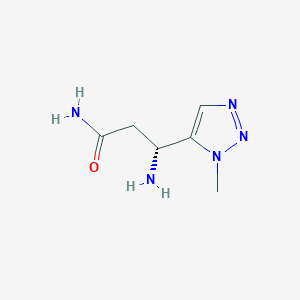

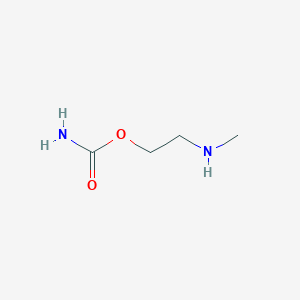
![3-[2-(Furan-2-YL)ethyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B13313979.png)
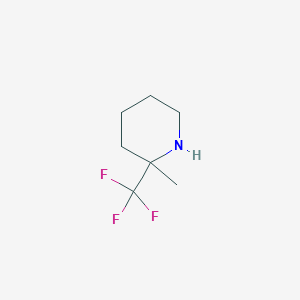
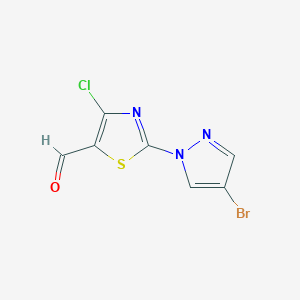

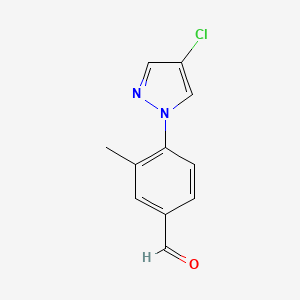
amine](/img/structure/B13314010.png)
